5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thiopheno[2,3-d]pyrimidine core, which is substituted with a 4-chlorophenyl group and a piperazinyl group linked to a 2-methylnaphthylmethyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine typically involves multi-step organic reactions
Formation of Thiopheno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under reflux conditions.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a substitution reaction using 4-chlorobenzoyl chloride in the presence of a base.
Attachment of Piperazinyl Group: The piperazinyl group linked to a 2-methylnaphthylmethyl moiety can be attached through a nucleophilic substitution reaction involving the corresponding piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including antiproliferative and antimicrobial properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the 4-chlorophenyl group but has a different heterocyclic core.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Another compound with a 4-chlorophenyl group but a triazole core.
Uniqueness
5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and heterocyclic core, which confer distinct biological activities and chemical properties. Its structure allows for versatile chemical modifications and potential therapeutic applications that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C28H25ClN4S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H25ClN4S/c1-19-6-7-20-4-2-3-5-23(20)24(19)16-32-12-14-33(15-13-32)27-26-25(17-34-28(26)31-18-30-27)21-8-10-22(29)11-9-21/h2-11,17-18H,12-16H2,1H3 |
InChI Key |
XGTSUEHZWRNADV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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